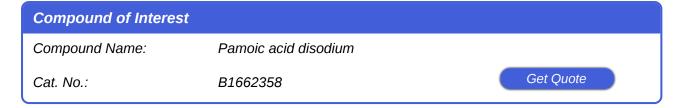


# Pamoate Salt Technology: A Comparative Guide to Successfully Marketed Drugs

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For Researchers, Scientists, and Drug Development Professionals

The use of pamoate salt technology has been a cornerstone in the development of long-acting injectable (LAI) medications, significantly improving therapeutic adherence and outcomes in chronic diseases. This guide provides a detailed comparison of successfully marketed drugs that leverage this technology against their oral counterparts or alternative long-acting formulations. The following sections present quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive overview for drug development professionals.

## Case Study 1: Olanzapine Pamoate for Schizophrenia

Olanzapine pamoate is a long-acting injectable antipsychotic used for the maintenance treatment of schizophrenia. Its performance is best understood when compared to the standard oral formulation of olanzapine.

## Data Presentation: Olanzapine Pamoate vs. Oral Olanzapine



Parameter	Olanzapine Pamoate (LAI)	Oral Olanzapine	Source(s)
Pharmacokinetics			
Time to Peak Concentration (Tmax)	2-4 days post-injection	~6 hours	[1][2]
Half-life (t1/2)	~30 days	~30 hours	[3]
Time to Steady State	~3 months	Within days	[3]
Efficacy (2-year study)			
Median Time to All- Cause Discontinuation	645 days	678 days	[4]
Discontinuation Rate	53.8%	51.2%	
Relapse Rate	20.1%	18.5%	
Safety & Tolerability			-
Post-injection Delirium/Sedation Syndrome	Rare (occurred in some trials)	Not applicable	
Mean Hospitalization Duration (for those hospitalized)	0.43 days (6 days)	1.80 days (20 days)	_

### **Experimental Protocols**

- 1. Randomized, Open-Label Study Comparing Olanzapine Pamoate Depot with Oral Olanzapine (NCT00320489)
- Study Design: A 2-year, randomized, open-label study.
- Participants: Outpatients with schizophrenia who had experienced 2 or more episodes of psychotic worsening in the past 24 months and had a Positive and Negative Syndrome Scale (PANSS) total score of lower than 70.

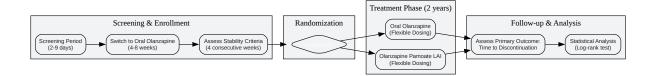


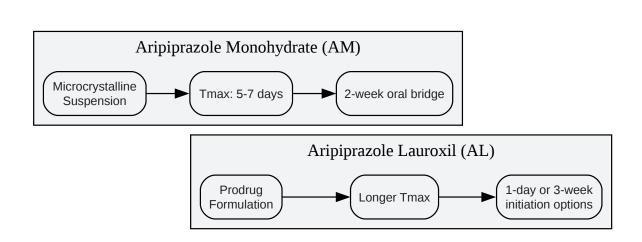
#### Intervention:

- Olanzapine Pamoate Group: Initial dose of 405 mg intramuscularly, followed by flexible dosing of 150-405 mg every 4 weeks for 100 weeks.
- Oral Olanzapine Group: Initial dose of 10 mg/day orally for 4 weeks, followed by flexible dosing of 5-20 mg/day for 100 weeks.
- Primary Outcome: Time to all-cause discontinuation.
- Key Assessments: PANSS, Clinical Global Impression-Severity (CGI-S).
- Statistical Analysis: The primary analysis was a between-group comparison of the time to allcause discontinuation using a log-rank test.
- 2. In Vitro Dissolution Testing for Olanzapine Pamoate
- Apparatus: USP Apparatus IV (Flow-Through Cell).
- · Method:
  - A specified amount of the olanzapine pamoate powder is placed in the flow-through cell.
  - A dissolution medium (e.g., a buffered solution with surfactant to simulate physiological conditions) is pumped through the cell at a constant flow rate.
  - The eluate is collected at predetermined time points.
  - The concentration of olanzapine in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

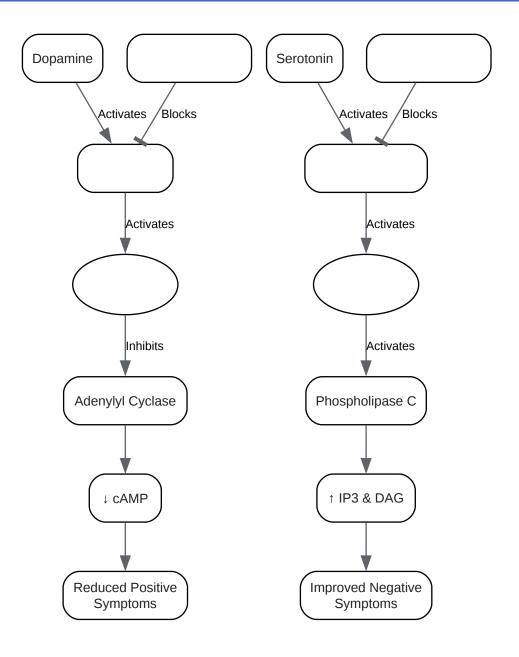
### **Visualizations**











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